
1H-indazole-4-carbothioamide
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Overview
Description
1H-indazole-4-carbothioamide is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
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Biological Activity
1H-indazole-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by various studies and data.
Overview of Indazole Derivatives
Indazole derivatives, including this compound, have garnered attention for their potential as therapeutic agents. They are known to exhibit a range of biological activities due to their structural diversity and the presence of functional groups that can interact with biological targets.
Anticancer Activity
1. Mechanisms of Action:
Research indicates that indazole derivatives can inhibit various kinases involved in cancer progression. For instance, studies have shown that certain indazole derivatives act as potent inhibitors of Polo-like kinase 4 (PLK4) and pan-Pim kinases, which play crucial roles in cell cycle regulation and survival of cancer cells.
- Case Study : Paul et al. reported that specific derivatives demonstrated single-digit nanomolar inhibition against PLK4, with one compound showing efficacy in reducing tumor growth in colon cancer models (HCT116) .
2. Structure-Activity Relationship (SAR):
The structural modifications on the indazole scaffold significantly influence the anticancer activity. For example, Wang et al. synthesized a series of compounds where variations in substituents led to differing IC50 values against Pim kinases, highlighting the importance of molecular structure in determining biological activity .
Antimicrobial Activity
Indazole derivatives also exhibit promising antimicrobial properties. A study evaluated a series of 3-phenyl-1H-indazole compounds for their activity against Candida species.
- Findings : Compound 10g , featuring an N,N-diethylcarboxamide substituent, showed remarkable activity against both miconazole-susceptible and resistant C. glabrata strains, suggesting its potential as a new class of antifungal agents .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound and related derivatives:
Molecular Docking Studies
Molecular docking studies have been instrumental in predicting the binding affinities of indazole derivatives to specific targets. For instance, recent studies employed AutoDock to assess the binding energies of synthesized indazole compounds against renal cancer-related proteins.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioamide Group
The thioamide group participates in nucleophilic substitution reactions due to the electron-rich sulfur atom. Key examples include:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives.
This compound+CH3I→1H-Indazole-4-(methylthio)carboxamide+HI
Example:This reaction proceeds via an SN2 mechanism, with yields influenced by solvent polarity and temperature .
-
Aminolysis : Reacts with primary amines (e.g., ethylamine) to generate substituted thioureas:
This compound+NH2R→1H-Indazole-4-(alkylthiourea)+NH3The reaction is catalyzed by acidic or basic conditions, with optimal yields in ethanol at 60°C .
Cyclization Reactions
The thioamide group facilitates cyclization to form fused heterocycles:
-
With α,β-Unsaturated Carbonyls : Reacts with chalcones or quinones to form pyrazolo[3,4-d]thiazole derivatives .
This compound+Quinone→Benzophthalazinedione+H2S
Example:This reaction involves Michael addition followed by intramolecular cyclization, confirmed by NMR and X-ray crystallography .
-
Self-Condensation : Under dehydrating conditions (e.g., P₂O₅), forms indazolo[4,3-e]thiazolo[3,2-a]pyrimidines .
Electrophilic Aromatic Substitution
The indazole ring undergoes electrophilic substitution, directed by the electron-withdrawing carbothioamide group:
Regioselectivity is governed by the carbothioamide’s meta-directing effect, as shown by DFT calculations .
Oxidation and Reduction
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Oxidation : Treating with H₂O₂ in acetic acid converts the thioamide to a carboxamide:
This compoundH2O21H-Indazole-4-carboxamide+SYields exceed 85% under mild conditions.
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Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the thioamide to a methyleneamine:
This compoundH21H-Indazole-4-methyleneamine+H2SThis pathway is critical for prodrug activation in medicinal chemistry .
Complexation with Metals
The thioamide sulfur coordinates transition metals, forming stable complexes:
Stoichiometry and geometry were validated by UV-Vis and ESR spectroscopy .
Hydrolysis
Acidic or basic hydrolysis cleaves the thioamide bond:
-
Acidic Hydrolysis (6M HCl, reflux):
This compound→1H-Indazole-4-carboxylic acid+NH4HS -
Basic Hydrolysis (NaOH, 100°C):
This compound→1H-Indazole-4-carboxylate+NH3+H2SReaction rates follow pseudo-first-order kinetics, with kacid>kbase due to protonation effects .
Biological Alkylation
In enzymatic environments (e.g., cytochrome P450), the thioamide undergoes S-adenosylation to form active metabolites:
This compound+SAM→1H-Indazole-4-(S-adenosylthioamide)+SAH
This reaction is pivotal for its kinase-inhibitory activity, as shown in FGFR1 and PLK4 assays .
Photochemical Reactions
UV irradiation (254 nm) induces [2+2] cycloaddition with alkenes:
This compound+CH2=CH2hνIndazolo-thietane
Product stereochemistry was resolved via X-ray diffraction .
Key Mechanistic Insights
Properties
Molecular Formula |
C8H7N3S |
---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
1H-indazole-4-carbothioamide |
InChI |
InChI=1S/C8H7N3S/c9-8(12)5-2-1-3-7-6(5)4-10-11-7/h1-4H,(H2,9,12)(H,10,11) |
InChI Key |
NMEAWWAXCUFCAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)C(=S)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.